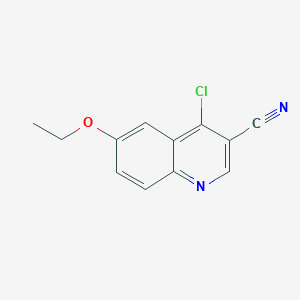![molecular formula C12H12N2 B1323358 5,6'-Dimethyl-[2,3']bipyridinyl CAS No. 1187166-03-5](/img/structure/B1323358.png)
5,6'-Dimethyl-[2,3']bipyridinyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6’-Dimethyl-[2,3’]bipyridinyl: is a bipyridine derivative characterized by the presence of two methyl groups at the 5 and 6’ positions of the bipyridine structure. Bipyridine compounds are known for their ability to coordinate with metal ions, making them valuable in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6’-Dimethyl-[2,3’]bipyridinyl typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halogenated pyridine derivative with a palladium catalyst.
Negishi Coupling: This method involves the reaction of an organozinc compound with a halogenated pyridine derivative in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions due to their efficiency and high yield. The choice of catalyst and reaction conditions can vary depending on the specific requirements of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5,6’-Dimethyl-[2,3’]bipyridinyl can undergo oxidation reactions, often resulting in the formation of N-oxides.
Reduction: Reduction reactions can convert the bipyridine to its corresponding dihydro derivative.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenated derivatives and nucleophiles are typically employed in substitution reactions.
Major Products:
Oxidation: N-oxides of 5,6’-Dimethyl-[2,3’]bipyridinyl.
Reduction: Dihydro derivatives.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5,6’-Dimethyl-[2,3’]bipyridinyl is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are valuable in catalysis and materials science .
Biology and Medicine: In biological research, bipyridine derivatives are studied for their potential as therapeutic agents due to their ability to interact with metal ions in biological systems .
Mécanisme D'action
The mechanism of action of 5,6’-Dimethyl-[2,3’]bipyridinyl primarily involves its ability to coordinate with metal ions. This coordination can influence the reactivity and stability of the metal center, making it useful in catalysis and other applications. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: A widely used bipyridine derivative with similar coordination properties.
4,4’-Dimethyl-2,2’-Bipyridine: Another bipyridine derivative with methyl groups at different positions.
6,6’-Dimethyl-2,2’-Bipyridine: Similar to 5,6’-Dimethyl-[2,3’]bipyridinyl but with methyl groups at the 6 and 6’ positions.
Uniqueness: 5,6’-Dimethyl-[2,3’]bipyridinyl is unique due to the specific positioning of the methyl groups, which can influence its coordination behavior and reactivity compared to other bipyridine derivatives .
Propriétés
IUPAC Name |
2-methyl-5-(5-methylpyridin-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-3-6-12(14-7-9)11-5-4-10(2)13-8-11/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXCOIJCCGOHKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CN=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














